![molecular formula C33H51NO3 B12600136 6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one CAS No. 643755-10-6](/img/structure/B12600136.png)
6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by its unique structure, which includes both dodecyloxy and octyloxy substituents attached to a cyclohexa-2,4-dien-1-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-(dodecyloxy)aniline, is synthesized by reacting dodecyl bromide with aniline in the presence of a base such as potassium carbonate.
Condensation Reaction: The 4-(dodecyloxy)aniline is then reacted with 3-(octyloxy)cyclohexa-2,4-dien-1-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding cyclohexanone derivative.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the cyclohexa-2,4-dien-1-one ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: Quinones
Reduction: Cyclohexanone derivatives
Substitution: Substituted aniline or cyclohexa-2,4-dien-1-one derivatives
Wissenschaftliche Forschungsanwendungen
6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer effects could involve the inhibition of key enzymes or signaling pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[[4-(Diethylamino)anilino]methylidene]cyclohexa-2,4-dien-1-one
- 6-[[[4-[(6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]phenyl]amino]methylidene]cyclohexa-2,4-dien-1-one
- 6-[[4-Benzoyl-2-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]anilino]methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is unique due to its specific combination of dodecyloxy and octyloxy substituents, which confer distinct physical and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
643755-10-6 |
|---|---|
Molekularformel |
C33H51NO3 |
Molekulargewicht |
509.8 g/mol |
IUPAC-Name |
2-[(4-dodecoxyphenyl)iminomethyl]-5-octoxyphenol |
InChI |
InChI=1S/C33H51NO3/c1-3-5-7-9-11-12-13-14-16-17-25-36-31-23-20-30(21-24-31)34-28-29-19-22-32(27-33(29)35)37-26-18-15-10-8-6-4-2/h19-24,27-28,35H,3-18,25-26H2,1-2H3 |
InChI-Schlüssel |
VONFTGAZTVTAPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)](/img/structure/B12600058.png)

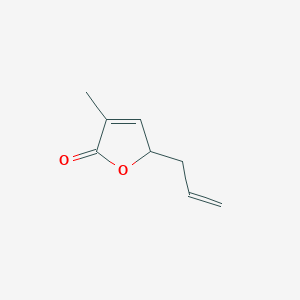
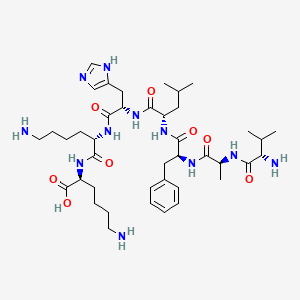
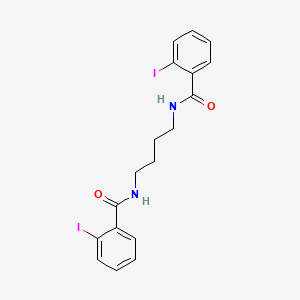
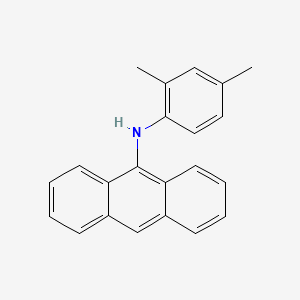


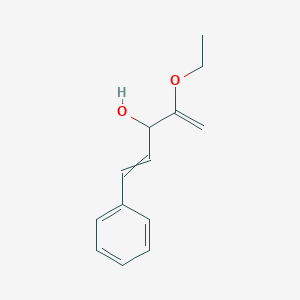
![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)
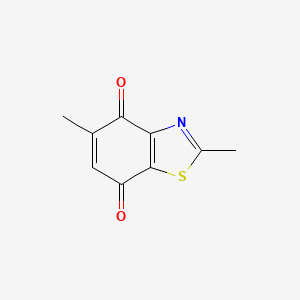
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
